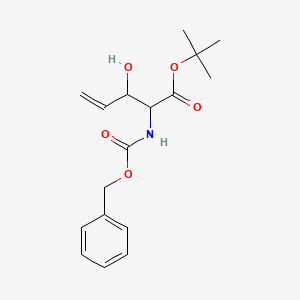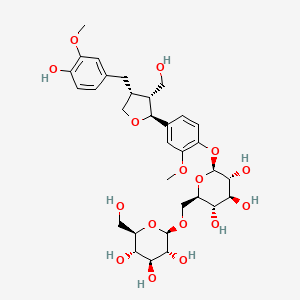
(+)-Lariciresinol 4'-O-beta-D-Glucopyranosyl-(1->3)-beta-D-glucopyranoside
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(+)-Lariciresinol 4’-O-beta-D-Glucopyranosyl-(1->3)-beta-D-glucopyranoside is a lignan glycoside compound. Lignans are a group of chemical compounds found in plants, particularly in seeds, whole grains, and vegetables. This specific compound is known for its potential health benefits and is often studied for its biological activities.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (+)-Lariciresinol 4’-O-beta-D-Glucopyranosyl-(1->3)-beta-D-glucopyranoside typically involves the glycosylation of lariciresinol with glucose. The reaction conditions often include the use of glycosyl donors and acceptors in the presence of catalysts. Common catalysts used in these reactions are Lewis acids or enzymes that facilitate the glycosylation process.
Industrial Production Methods
Industrial production of this compound may involve biotechnological methods, such as the use of microbial fermentation or plant cell cultures. These methods can be optimized to produce the compound in larger quantities, ensuring a consistent and sustainable supply.
Analyse Chemischer Reaktionen
Types of Reactions
(+)-Lariciresinol 4’-O-beta-D-Glucopyranosyl-(1->3)-beta-D-glucopyranoside can undergo various chemical reactions, including:
Oxidation: This reaction can lead to the formation of different oxidized products.
Reduction: Reduction reactions can modify the functional groups present in the compound.
Substitution: Substitution reactions can occur at the glycosidic linkage or other reactive sites.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Substitution reactions may involve nucleophiles or electrophiles under various conditions, such as acidic or basic environments.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield different oxidized derivatives, while reduction can produce various reduced forms of the compound.
Wissenschaftliche Forschungsanwendungen
(+)-Lariciresinol 4’-O-beta-D-Glucopyranosyl-(1->3)-beta-D-glucopyranoside has several scientific research applications:
Chemistry: It is studied for its chemical properties and potential as a precursor for other bioactive compounds.
Biology: The compound is investigated for its role in plant metabolism and its potential health benefits.
Medicine: Research focuses on its potential therapeutic effects, including antioxidant, anti-inflammatory, and anticancer activities.
Industry: It is explored for its use in functional foods, nutraceuticals, and cosmetics due to its bioactive properties.
Wirkmechanismus
The mechanism of action of (+)-Lariciresinol 4’-O-beta-D-Glucopyranosyl-(1->3)-beta-D-glucopyranoside involves its interaction with various molecular targets and pathways. It may exert its effects through:
Antioxidant Activity: Scavenging free radicals and reducing oxidative stress.
Anti-inflammatory Effects: Modulating inflammatory pathways and reducing the production of pro-inflammatory cytokines.
Anticancer Activity: Inducing apoptosis in cancer cells and inhibiting tumor growth.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Secoisolariciresinol Diglucoside: Another lignan glycoside with similar biological activities.
Pinoresinol Diglucoside: Known for its antioxidant and anti-inflammatory properties.
Matairesinol Diglucoside: Studied for its potential health benefits and bioactivity.
Uniqueness
(+)-Lariciresinol 4’-O-beta-D-Glucopyranosyl-(1->3)-beta-D-glucopyranoside is unique due to its specific glycosidic linkage and the presence of lariciresinol as the aglycone. This structural uniqueness contributes to its distinct biological activities and potential health benefits.
Eigenschaften
Molekularformel |
C32H44O16 |
|---|---|
Molekulargewicht |
684.7 g/mol |
IUPAC-Name |
(2R,3S,4S,5R,6R)-2-(hydroxymethyl)-6-[[(2R,3S,4S,5R,6S)-3,4,5-trihydroxy-6-[4-[(2S,3R,4R)-4-[(4-hydroxy-3-methoxyphenyl)methyl]-3-(hydroxymethyl)oxolan-2-yl]-2-methoxyphenoxy]oxan-2-yl]methoxy]oxane-3,4,5-triol |
InChI |
InChI=1S/C32H44O16/c1-42-20-8-14(3-5-18(20)35)7-16-12-44-30(17(16)10-33)15-4-6-19(21(9-15)43-2)46-32-29(41)27(39)25(37)23(48-32)13-45-31-28(40)26(38)24(36)22(11-34)47-31/h3-6,8-9,16-17,22-41H,7,10-13H2,1-2H3/t16-,17-,22+,23+,24+,25+,26-,27-,28+,29+,30+,31+,32+/m0/s1 |
InChI-Schlüssel |
ASBUJZATOUFOJD-NCIRKIHRSA-N |
Isomerische SMILES |
COC1=C(C=CC(=C1)C[C@H]2CO[C@@H]([C@H]2CO)C3=CC(=C(C=C3)O[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)CO[C@H]5[C@@H]([C@H]([C@@H]([C@H](O5)CO)O)O)O)O)O)O)OC)O |
Kanonische SMILES |
COC1=C(C=CC(=C1)CC2COC(C2CO)C3=CC(=C(C=C3)OC4C(C(C(C(O4)COC5C(C(C(C(O5)CO)O)O)O)O)O)O)OC)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



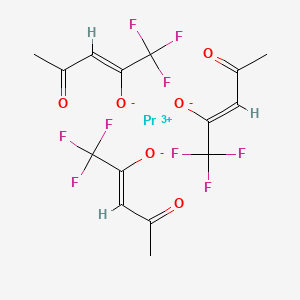

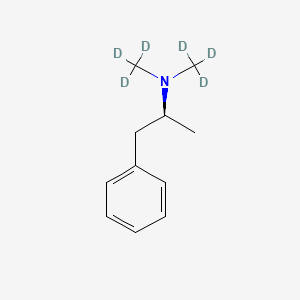
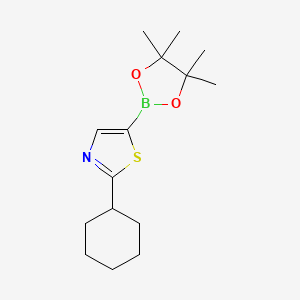
![[(1R,2S,6S,9R)-4,4,11,11-tetramethyl-3,5,7,10,12-pentaoxatricyclo[7.3.0.02,6]dodecan-6-yl]methyl N-(diethylcarbamoyl)sulfamate](/img/structure/B13413179.png)
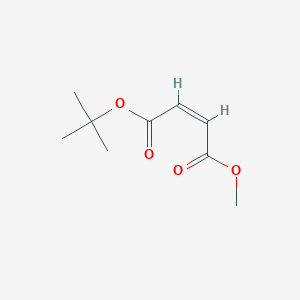
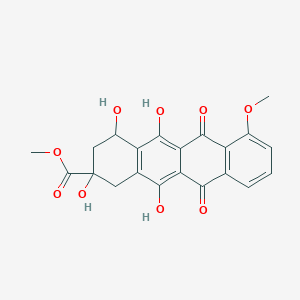
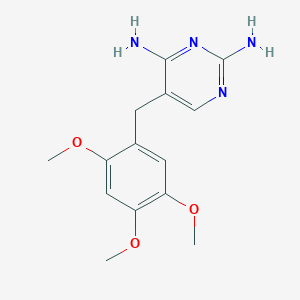
![(S)-[(2S,5R)-5-ethenyl-1-azabicyclo[2.2.2]octan-2-yl]-(6-methoxyquinolin-3-yl)methanol](/img/structure/B13413208.png)
![7,7,9,9-Tetradeuterio-1,4-dioxaspiro[4.5]decan-8-one](/img/structure/B13413214.png)

